![molecular formula C19H17ClN4O2S B8091090 6H-Thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetic acid, 4-(4-chlorophenyl)-2,3,9-trimethyl-, (6R)- CAS No. 202592-24-3](/img/structure/B8091090.png)
6H-Thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetic acid, 4-(4-chlorophenyl)-2,3,9-trimethyl-, (6R)-
描述
6H-Thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetic acid, 4-(4-chlorophenyl)-2,3,9-trimethyl-, (6R)- is a complex organic compound belonging to the thienodiazepine class. This compound is characterized by its unique fused ring structure, which includes a thieno ring, a triazolo ring, and a diazepine ring. It is known for its potential therapeutic applications, particularly in the field of pharmacology.
准备方法
The synthesis of 6H-Thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetic acid, 4-(4-chlorophenyl)-2,3,9-trimethyl-, (6R)- involves multiple steps, typically starting with the formation of the thieno ring, followed by the construction of the triazolo and diazepine rings. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of these rings. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
化学反应分析
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the rings.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others, often using reagents like halogens or alkyl groups. Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
科学研究应用
6H-Thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetic acid, 4-(4-chlorophenyl)-2,3,9-trimethyl-, (6R)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: The compound is studied for its interactions with biological molecules and its potential effects on biological systems.
Medicine: It has potential therapeutic applications, particularly in the treatment of anxiety and other neurological disorders.
Industry: The compound is used in the development of new pharmaceuticals and other chemical products.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets in the body. It is believed to bind to certain receptors in the brain, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets involved are still under investigation, but it is known to affect neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA).
相似化合物的比较
Similar compounds include other thienodiazepines, such as etizolam and other derivatives of the thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine structure. Compared to these compounds, 6H-Thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetic acid, 4-(4-chlorophenyl)-2,3,9-trimethyl-, (6R)- is unique due to its specific substituents and stereochemistry, which may confer distinct pharmacological properties.
生物活性
6H-Thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetic acid, 4-(4-chlorophenyl)-2,3,9-trimethyl-, (6R)- is a compound of significant interest in medicinal chemistry due to its unique structure and potential pharmacological properties. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure
The compound belongs to the class of triazolodiazepines and features a complex heterocyclic structure. Its molecular formula is with a molecular weight of 400.88 g/mol. The presence of both thieno and triazole rings contributes to its biological activity.
Biological Activity Overview
Triazolodiazepines are known for their diverse pharmacological effects. Research indicates that compounds in this class exhibit activities such as:
- Antimicrobial : Effective against various bacterial strains.
- Psychotropic : Potential anxiolytic and sedative effects.
- Anticancer : Inhibition of cancer cell proliferation.
- Anti-inflammatory : Reduction of inflammatory responses.
The biological activity of 6H-Thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine derivatives is primarily attributed to their interaction with the central nervous system (CNS) and other biological pathways.
CNS Interaction
Triazolodiazepines typically act as positive allosteric modulators of the GABA receptor. By enhancing GABAergic transmission, they can produce anxiolytic and sedative effects. This mechanism is crucial for their application in treating anxiety disorders and insomnia.
Antimicrobial Activity
Studies have shown that triazolodiazepines possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's structure allows it to disrupt bacterial cell wall synthesis or function as a competitive inhibitor at key enzymatic sites.
Case Studies
Recent research has provided insights into the efficacy of this compound:
- Anticancer Activity : A study demonstrated that derivatives exhibited cytotoxic effects on various cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways.
- Anxiolytic Effects : In animal models, the compound showed significant reduction in anxiety-like behaviors compared to control groups when administered at specific dosages.
- Antimicrobial Efficacy : In vitro testing revealed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential as a therapeutic agent for bacterial infections.
Data Table: Biological Activity Summary
Activity Type | Effectiveness | Mechanism |
---|---|---|
Antimicrobial | Effective against bacteria | Disruption of cell wall synthesis |
Psychotropic | Anxiolytic | GABA receptor modulation |
Anticancer | Cytotoxic to cancer cells | Induction of apoptosis |
Anti-inflammatory | Reduces inflammation | Inhibition of pro-inflammatory cytokines |
常见问题
Basic Question: What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?
Methodological Answer:
The synthesis involves oxidation and purification steps critical for yield. For example, oxidation of intermediates using NaHPO₄, H₂O₂, and NaClO₂ in acetonitrile/water at 0°C followed by neutralization (pH 4) and flash chromatography (DCM/MeOH) achieved 76% purity . Key considerations include:
- Temperature control : Maintaining 0°C during oxidation minimizes side reactions.
- Stoichiometry : A 5:1 molar ratio of H₂O₂ to substrate ensures complete oxidation.
- Purification : Silica-based flash chromatography effectively removes polar impurities.
Basic Question: How is the structural integrity of this compound confirmed post-synthesis?
Methodological Answer:
Structural confirmation relies on multi-technique validation:
- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H⁺]⁺ = 445.05 observed vs. 445.07 calculated) .
- Chromatography : Purity assessment via HPLC or TLC.
- NMR spectroscopy : ¹H/¹³C-NMR identifies substituent positions (e.g., methyl groups at positions 2,3,9) .
Basic Question: What preliminary pharmacological screening methods are recommended for this compound?
Methodological Answer:
Initial screening should include:
- In vitro binding assays : Target-specific assays (e.g., receptor binding) using radioligands or fluorescence probes.
- ADME prediction : Tools like SwissADME evaluate lipophilicity (LogP), solubility, and drug-likeness parameters, as done for structurally related triazolothiadiazines .
- Cytotoxicity assays : MTT or resazurin assays in cell lines to assess safety margins.
Advanced Question: How can enantiomeric purity of the (6R)-configuration be ensured during synthesis?
Methodological Answer:
- Chiral starting materials : Use (R)-configured precursors to retain stereochemistry .
- Chiral chromatography : Monitor enantiopurity via HPLC with chiral columns (e.g., Chiralpak®).
- Circular dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computational predictions.
Advanced Question: What methodologies are used to evaluate pharmacokinetic properties, and how do they compare to reference drugs?
Methodological Answer:
- In silico modeling : SwissADME predicts bioavailability, BBB permeability, and CYP450 interactions .
- In vivo studies : Compare plasma half-life (t₁/₂), clearance, and volume of distribution with reference drugs (e.g., celecoxib) using LC-MS/MS quantification .
- Metabolite identification : Use hepatocyte incubations with LC-HRMS to map metabolic pathways.
Advanced Question: How should researchers address contradictions in bioactivity data across different studies?
Methodological Answer:
- Dose-response validation : Replicate assays with standardized protocols (e.g., fixed cell lines, incubation times).
- Structural analogs : Compare bioactivity of derivatives to isolate substituent-specific effects .
- Statistical meta-analysis : Pool data from multiple studies to identify trends (e.g., Bayesian hierarchical models).
Advanced Question: What experimental designs are suitable for assessing environmental persistence and ecotoxicological impacts?
Methodological Answer:
- Fate studies : Measure hydrolysis/photolysis rates under simulated environmental conditions (pH, UV exposure) .
- Bioaccumulation assays : Use OECD Test Guideline 305 (e.g., fish or Daphnia magna models).
- Microcosm studies : Evaluate biodegradation in soil/water systems with LC-MS monitoring .
Advanced Question: How can comparative studies with structural analogs improve understanding of SAR (Structure-Activity Relationships)?
Methodological Answer:
- Analog synthesis : Modify substituents (e.g., replace 4-chlorophenyl with 4-fluorophenyl) and compare activity .
- Crystallography : Resolve X-ray structures to correlate binding pocket interactions with activity.
- QSAR modeling : Use CoMFA or machine learning to predict activity from molecular descriptors .
Advanced Question: What stability-indicating assays are critical for long-term storage of this compound?
Methodological Answer:
- Forced degradation : Expose to heat, light, and humidity; monitor degradation products via UPLC-PDA .
- Accelerated stability testing : Store at 40°C/75% RH for 6 months; quantify intact compound with validated HPLC methods.
- Lyophilization : Assess stability in lyophilized vs. solution states using DSC (differential scanning calorimetry).
Advanced Question: How can computational modeling guide the design of derivatives with enhanced target selectivity?
Methodological Answer:
- Docking simulations : Use AutoDock Vina to predict binding modes to target proteins (e.g., kinases, GPCRs).
- MD simulations : Analyze ligand-protein dynamics over 100+ ns to identify stable binding conformations.
- Free energy calculations : Apply MM-PBSA to rank derivatives by binding affinity .
属性
IUPAC Name |
2-[(9R)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2S/c1-9-10(2)27-19-16(9)17(12-4-6-13(20)7-5-12)21-14(8-15(25)26)18-23-22-11(3)24(18)19/h4-7,14H,8H2,1-3H3,(H,25,26)/t14-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJOSBOOJFIRCSO-CQSZACIVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)O)C4=CC=C(C=C4)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=C1C(=N[C@@H](C3=NN=C(N32)C)CC(=O)O)C4=CC=C(C=C4)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501110083 | |
Record name | (6R)-4-(4-Chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501110083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202592-24-3 | |
Record name | (6R)-4-(4-Chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=202592-24-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (6R)-4-(4-Chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501110083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。